2-(2-Fluorophenyl)cyclopropanecarboxylic acid - 455267-56-8

2-(2-Fluorophenyl)cyclopropanecarboxylic acid

Catalog Number: EVT-396067
CAS Number: 455267-56-8
Molecular Formula: C10H9FO2
Molecular Weight: 180.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-(2-Fluorophenyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C10H9FO2 . It is used as a chiral derivatizing agent for determining the enantiomeric composition of chiral, nonracemic compounds .

Molecular Structure Analysis

The molecular structure of 2-(2-Fluorophenyl)cyclopropanecarboxylic acid consists of a cyclopropane ring attached to a carboxylic acid group and a 2-fluorophenyl group . The molecular weight of the compound is 180.17 g/mol .

Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 180.17 g/mol . It has a topological polar surface area of 37.3 Ų . It has one hydrogen bond donor and three hydrogen bond acceptors .

Synthesis Analysis
  • Synthesis of 2-halogeno-2-(2-fluorophenyl)-1-cyclopropylethanone: This method uses 2-Fluorophenylacetic acid as the starting material. [] A Grignard reaction with Isopropylmagnesium bromide and Methyl cyclopropane carboxylate yields 2-fluorophenyl)-1-cyclopropylethanone. Subsequent halogenation with DBDMH or DCDMH using a radical initiator and light produces the final compound. []
  • Synthesis from o-fluorobenzaldehyde: This route starts with the conversion of o-fluorobenzaldehyde to o-fluoro-mandelic acid using chloroform and sodium hydroxide. [] Subsequent steps involve esterification, hydrolysis protection with methoxymethyl chloride, amidation, a Grignard reaction, and deprotection to yield 1-cyclopropyl-2-(2-fluorophenyl)-2-hydroxy-ethanone. Finally, reacting this intermediate with p-toluenesulfonyl chloride gives the desired 2-cyclopropyl-1-(2-fluorophenyl)-2-carbonyl ethyl p-methylbenzenesulfonate. []
Molecular Structure Analysis
  • Crystal structure of 2,2-dibromo-1-methyl-cyclopropanecarboxylic acid, 2,2-dichloro-1-methylcyclopropanecarboxylic acid and 2-(2,2-dichloro-1-methyl-cyclopropyl) ethanoic acid: These compounds, structurally similar to the target molecule, crystallize in the monoclinic system with space groups P21/c, P21/n, and P21/n, respectively. []
Applications
  • Prasugrel: This antiplatelet drug used for the treatment of acute coronary syndromes utilizes a derivative of 2-(2-Fluorophenyl)cyclopropanecarboxylic acid as a key intermediate in its synthesis. []

2,2-Dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid

  • Compound Description: This compound is an insecticide precursor, structurally similar to chrysanthemic acid but with a dichlorovinyl group instead of an isobutenyl group. Esters of this compound with specific alcohols demonstrate enhanced insecticidal activity compared to corresponding chrysanthemate esters. [] The synthesis and separation of its (+)-cis, (+)-trans, (−)-cis, and (−)-trans isomers are extensively studied for their insecticidal potency. [, ]

trans-3-(2,2-Dichlorovinyl)-2,2-dimethyl-1-cyclopropanecarboxylic acid

  • Compound Description: This compound, often synthesized via its ethyl ester intermediate, serves as a key precursor in the development of various insecticidal compounds. []

2-(tert-Butoxycarbonylamino)-2-(2-fluorophenyl)acetic acid

  • Compound Description: This compound's crystal structure reveals conventional centrosymmetric carboxylate dimers that form polymeric chains through N—H⋯O hydrogen bonding. It also exhibits disorder in the 2-fluorophenyl unit. []

3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid

  • Compound Description: This compound exhibits potential as a treatment for muscular dystrophy. Novel synthesis methods for this compound focus on improving yield, purity, cost-effectiveness, and environmental friendliness. [] Different crystalline forms of this compound, particularly non-absorbent forms, are investigated for potential use in treating diseases associated with premature termination codons. These diseases include type III mucopolysaccharidosis, hemophilia A and B, neurofibromatosis 1 and 2, Parkinson's disease, cystic fibrosis, macular degeneration, cephalooculocutaneous telangiectasis, retinitis pigmentosa, tuberous sclerosis, Duchenne muscular dystrophy, Marfan's syndrome, and cancer. []

5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methylamine

  • Compound Description: Water-soluble organic acid salts of this compound show promise for treating gastric acid-related diseases. Notably, its pyroglutamate and lactate salts demonstrate superior water solubility compared to TAK438, a known potassium-competitive acid blocker. []

1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438)

  • Compound Description: TAK-438 is a potent potassium-competitive acid blocker (P-CAB) developed for treating acid-related diseases like gastroesophageal reflux disease (GERD) and peptic ulcers. It exhibits greater potency and longer duration of action compared to traditional proton pump inhibitors (PPIs). [, , ] TAK-438 demonstrates strong inhibition of H+,K+-ATPase activity and effectively suppresses gastric acid secretion in vivo. [] Its potassium-competitive inhibition mechanism, high affinity for the H,K-ATPase, and slow dissociation rate contribute to its prolonged therapeutic effect. []

2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid

  • Compound Description: The crystal structure of this compound reveals a non-planar conformation with a dihedral angle of 62.1° between the aromatic rings. Its crystal packing is stabilized by O—H⋯N hydrogen bonds forming chains along the [] direction. []

2-(2-fluorophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline

  • Compound Description: This compound, when complexed with copper and 1,3-benzenedicarboxylate, forms a mixed-valence Cu(I)/Cu(II) coordination polymer with a distinctive 3D framework. This complex exhibits interesting magnetic properties and has been studied for its temperature-dependent magnetic susceptibility. []

4-Benzylidene-2-(2-fluorophenyl)oxazol-5(4H)-one

  • Compound Description: This compound, along with its derivatives, represents a class of oxazolones, important heterocyclic synthons with diverse biological activities and wide applications in pharmaceutical chemistry. The development of eco-friendly and efficient synthetic approaches for this compound and its derivatives is an ongoing area of research. []

2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid [3-(2-Methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide (A-836339)

  • Compound Description: A-836339 is a highly potent and selective cannabinoid CB2 receptor agonist. It exhibits minimal activity at CB1 receptors and other GPCRs and ion channels. [] A-836339 demonstrates significant therapeutic potential in various animal models of pain, including inflammatory pain, neuropathic pain, and incisional pain. Its efficacy in reducing hyperalgesia and allodynia highlights its potential as a novel analgesic drug candidate. []

2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid (trans-chrysanthemic acid)

  • Compound Description: This compound, a key component of pyrethrin insecticides, is synthesized through a stereoselective process involving the reduction of an allene intermediate followed by oxidation. This method allows for the preparation of various structural analogs. []

2-halogeno-2-(2-fluorophenyl)-1-cyclopropylethanone

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of Prasugrel, an antiplatelet drug. Its synthesis involves a Grignard reaction with isopropylmagnesium bromide and methyl cyclopropanecarboxylate, followed by halogenation. []

2,2-Dimethyl-3-(2′-chloro-3′, 3′, 3′-trifluoro-1-propenyl)cyclopropanecarboxylic acid

  • Compound Description: The synthesis of this compound, particularly its (±)-cis-rich form, involves using ethyl 3,3-dimethyl-4-pentenoate as a starting material. Resolution of the (±)-cis-acid yields the (+)-cis and (−)-cis enantiomers. These acids, along with the racemate, are esterified with various alcohols and aldehydes to generate a series of esters. [] Biological activity assessments of these esters reveal a significant influence of the acid's absolute configuration at chiral centers on their potency, with the (+)-cis-isomer exhibiting the highest activity. []

7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine

  • Compound Description: This compound acts as a functionally selective agonist for the GABA(A) receptor, specifically targeting the α2/α3 subtypes. Preclinical studies demonstrate its potential as a potent anxiolytic agent without sedative side effects. []

4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid

  • Compound Description: The crystal structure of this compound features dimers formed through intermolecular O—H⋯O hydrogen bonding between carboxylate groups. Further stabilization of the crystal lattice arises from N—H⋯O, C—H⋯O, and C—H⋯F interactions, creating a three-dimensional network. []

(E)-3-(3-((2-Cyano-4'-dimethylaminobiphenyl-4-ylmethyl)cyclohexanecarbonylamino)-5-fluorophenyl)acrylic acid methyl ester

  • Compound Description: This compound functions as an intestine-specific FXR partial agonist and shows potential as a treatment for nonalcoholic steatohepatitis (NASH). It demonstrates high intestinal absorption and rapid metabolism to an inactive carboxylic acid form by serum esterases, limiting its systemic exposure. [] Oral administration of this compound effectively induces intestinal FXR target gene expression without affecting hepatic FXR signaling. It also significantly reduces liver fibrosis, hepatic fibrosis markers, and serum AST levels in preclinical models. []

N-(2-Fluorophenyl)carbamic acid monohydrate

  • Compound Description: The crystal structure of this compound reveals intramolecular O—H⋯O hydrogen bonds and intermolecular N—H⋯O and O—H⋯F hydrogen bonds, leading to the formation of a supramolecular network. []

4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole

  • Compound Description: This compound, along with its derivatives, represents a series synthesized and evaluated for antioxidant and antibacterial activities. These compounds demonstrate significant antioxidant potential, with some showing higher activity than ascorbic acid. While they exhibit moderate to low antibacterial activity against some gram-positive and gram-negative bacteria, they do not inhibit Aeromonas hydrophila. []

3-(2-Fluoro­phen­yl)-2-phenyl­acrylic acid

  • Compound Description: This α-phenyl­cinnamic acid derivative has a structure where the two benzene rings are nearly perpendicular. Intermolecular O—H⋯O hydrogen bonding is observed in its crystal structure. []

2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)

  • Compound Description: GLPG1690 is a potent autotaxin inhibitor undergoing clinical trials for idiopathic pulmonary fibrosis. It effectively reduces lysophosphatidic acid (LPA) levels in plasma and demonstrates efficacy in preclinical models by diminishing extracellular matrix deposition in the lungs and LPA 18:2 levels in bronchoalveolar lavage fluid. []

2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide

  • Compound Description: This compound is a key intermediate in the synthesis of Atorvastatin, a drug used to lower cholesterol levels. Two novel impurities of this compound, 2-acetyl-4-(4-fluorophenyl)-4-oxo-N,3-diphenylbutanamide and 2-(2-(3-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, have been identified and characterized. []

7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid

  • Compound Description: This compound is a crucial intermediate in synthesizing various anticancer drugs. An efficient two-step synthesis method has been developed, involving substitution and hydrolysis reactions, resulting in a 63.69% overall yield. []

2-[2-[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]ethoxy]acetic acid dihydrochloride

  • Compound Description: This compound exists in several pseudopolymorphic forms, including anhydrous and monohydrate forms. It exhibits potent antihistaminic properties and has potential applications as an antiallergic and antispasmodic agent. [, ]

1,1,2,2-tetraphenylethane (TPE)

  • Compound Description: TPE, and its fluorinated analog, are identified as key degradation products during the GC-MS analysis of modafinil, adrafinil, and their related compounds. Its formation is suggested to occur via a benzhydrylium ion intermediate reacting with the parent compound's sulfoxide group. []

(1S,2S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic acid (AZD9898)

  • Compound Description: AZD9898 is an orally active leukotriene-C4 synthetase inhibitor under investigation as a potential treatment for asthma. It exhibits potent LTC4S inhibition (IC50 = 0.28 nM) and demonstrates favorable pharmacological properties, including high lipophilic ligand efficiency, potent cellular activity, and good in vivo pharmacodynamics. [] Compared to earlier lead compounds, AZD9898 shows an improved safety profile with reduced GABA binding and lower hepatic toxicity. []

Properties

CAS Number

455267-56-8

Product Name

2-(2-Fluorophenyl)cyclopropanecarboxylic acid

IUPAC Name

2-(2-fluorophenyl)cyclopropane-1-carboxylic acid

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

InChI

InChI=1S/C10H9FO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13)

InChI Key

OLDXGEXZLWOGJN-UHFFFAOYSA-N

SMILES

C1C(C1C(=O)O)C2=CC=CC=C2F

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CC=C2F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.